molecular formula C22H22N6OS B2636805 2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 898351-49-0

2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2636805
CAS RN: 898351-49-0
M. Wt: 418.52
InChI Key: TVTKOCKSHSIHHS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridinyl group, a pyrrol group, a triazol group, and a sulfanyl group . It also contains a trimethylphenyl group attached to an acetamide group .


Synthesis Analysis

While specific synthesis methods for this exact compound are not available, similar compounds have been synthesized through various methods . For instance, a series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs, some derived 1,3,4-oxadiazoles, 5-substituted-4-amino-1,2,4-triazolin-3-thione and 2,5-dimethyl pyrroles have been synthesized in good yields .

Scientific Research Applications

Synthesis and Structural Characterization

A significant body of work focuses on the synthesis and structural elucidation of related compounds, emphasizing their versatile applications. For example, the synthesis of acetamide derivatives incorporating triazole and pyridine moieties has been reported, with detailed characterization using techniques such as NMR, mass spectrometry, and IR spectroscopy. These compounds have been explored for their antimicrobial properties, demonstrating the broad pharmacological potential of such molecules (Mahyavanshi, Parmar, & Mahato, 2011).

Antimicrobial and Antiviral Activities

Research into related triazole derivatives has uncovered significant antimicrobial and antiviral effects. A study on pyrolin derivatives of acetamides highlighted their synthetic and pharmacological potential, including their antiexudative activity, which surpasses some reference drugs in efficacy. This underscores the compounds' potential in developing new, effective pharmaceuticals with minimal toxicity (Chalenko et al., 2019).

Anticancer Properties

Modifications of triazole-containing compounds, such as replacing an acetamide group with an alkylurea moiety, have shown promising anticancer effects. This structural alteration enhances the compounds' antiproliferative activities against various cancer cell lines, reduces toxicity, and improves inhibitory activity against specific targets like PI3Ks, making them potent anticancer agents with lowered side effects (Wang et al., 2015).

Insecticidal Applications

Further extending the utility of such compounds, research has demonstrated their potential in agriculture as insecticidal agents. Novel heterocycles incorporating a thiadiazole moiety, synthesized from related precursor compounds, exhibit potent insecticidal activity against pests like the cotton leafworm. This application highlights the compound's versatility, not just in medicinal chemistry but also in providing solutions for agricultural challenges (Fadda et al., 2017).

properties

IUPAC Name

2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6OS/c1-15-12-16(2)20(17(3)13-15)24-19(29)14-30-22-26-25-21(18-6-8-23-9-7-18)28(22)27-10-4-5-11-27/h4-13H,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTKOCKSHSIHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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